Methyl 4-benzamidobenzoate
Overview
Description
Methyl 4-benzamidobenzoate is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzoic acid and is characterized by the presence of a benzamide group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-benzamidobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-benzamidobenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which methyl 4-benzamidobenzoate exerts its effects involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating enzyme activity and cellular processes.
Comparison with Similar Compounds
Methyl 4-benzamidobenzoate can be compared with other similar compounds such as:
Methyl benzoate: A simpler ester derivative of benzoic acid, lacking the benzamide group.
Benzamide: The parent compound with a benzamide group but without the ester functionality.
Methyl 4-aminobenzoate: A precursor in the synthesis of this compound, containing an amino group instead of the benzamide group.
Uniqueness: this compound is unique due to the presence of both the ester and benzamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.
Properties
IUPAC Name |
methyl 4-benzamidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQCAISAMTWGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352467 | |
Record name | methyl 4-benzamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39799-73-0 | |
Record name | methyl 4-benzamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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